Amino-Functionalized MOF (Mn-DABDC) vs. Non-Functionalized MOF (Mn-BDC) for Gas Uptake
A direct head-to-head comparison was conducted between two MOFs synthesized from Mn(II): one using 2,5-diaminoterephthalate (DABDC) as the linker and the other using unfunctionalized terephthalate (BDC). The electrochemically synthesized Mn-DABDC(ES) demonstrated a CO2 uptake of 92.4 wt% at 15 bar and 273 K, whereas the control Mn-BDC framework exhibited substantially lower capacity [1]. This difference is attributed to the presence of amine groups in the DABDC linker, which provide additional binding sites for CO2.
| Evidence Dimension | CO2 Adsorption Capacity |
|---|---|
| Target Compound Data | 92.4 wt% at 15 bar and 273 K |
| Comparator Or Baseline | Mn-BDC MOF (control, synthesized solvothermally) |
| Quantified Difference | Significantly higher (exact baseline data not provided in abstract, but described as a control for comparison) |
| Conditions | Mn-DABDC synthesized electrochemically; gas uptake measured at 273 K and 15 bar pressure. |
Why This Matters
This demonstrates that the amino groups of the 2,5-diaminoterephthalate linker are essential for achieving high-capacity gas storage, a critical parameter for applications in carbon capture and clean energy.
- [1] Asghar, A., Iqbal, N., Noor, T., Kariuki, B. M., Kidwell, L., & Easun, T. L. Efficient electrochemical synthesis of a manganese-based metal–organic framework for H2 and CO2 uptake. Green Chemistry, 2021, 23, 1220-1227. View Source
